molecular formula C15H15NO B1392269 4-(2,5-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187165-59-8

4-(2,5-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392269
M. Wt: 225.28 g/mol
InChI Key: YCAMZZCIWITRGB-UHFFFAOYSA-N
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Description

The compound “4-(2,5-Dimethylbenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “2,5-Dimethylbenzoyl” group suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with methyl groups at the 2nd and 5th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a six-membered pyridine ring with a benzoyl group attached at the 4th position. The benzoyl group would have methyl groups at the 2nd and 5th positions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitution (where a nucleophile replaces a group in the molecule) or electrophilic aromatic substitution (where an electrophile replaces a hydrogen atom in the aromatic ring) .

Scientific Research Applications

  • Photochemical Dimerization and Chemical Properties : Research by Taylor & Kan (1963) in the "Journal of the American Chemical Society" explored the photochemical dimerization of 2-aminopyridines, which include structures related to 4-(2,5-Dimethylbenzoyl)-2-methylpyridine. They found that ultraviolet irradiation in hydrochloric acid solution resulted in the formation of 1,4-dimers, highlighting the compound's potential in photochemical applications and its unusual chemical and physical properties (Taylor & Kan, 1963).

  • Synthesis and Biological Activity : El‐Borai et al. (2013) in the "European journal of medicinal chemistry" discussed the microwave-assisted synthesis of pyrazolopyridine derivatives, which have shown promising antioxidant, antitumor, and antimicrobial activities. This study suggests the potential of 4-(2,5-Dimethylbenzoyl)-2-methylpyridine derivatives in medicinal chemistry (El‐Borai et al., 2013).

  • Electroluminescent Properties in Platinum Complexes : Ionkin, Marshall, & Wang (2005) in "Organometallics" synthesized mono-cyclometalated Pt(II) complexes using a compound structurally similar to 4-(2,5-Dimethylbenzoyl)-2-methylpyridine. This research is significant for understanding the electroluminescent properties of these complexes, potentially applicable in light-emitting devices (Ionkin, Marshall, & Wang, 2005).

  • DNA-binding and Photocleavage Studies : Tan & Chao (2007) in "Inorganica Chimica Acta" conducted studies on mixed polypyridyl ruthenium(II) complexes, including derivatives similar to 4-(2,5-Dimethylbenzoyl)-2-methylpyridine. Their research focused on the binding of these complexes to DNA and their ability to promote DNA cleavage upon irradiation, indicating potential applications in biochemistry and pharmacology (Tan & Chao, 2007).

  • Quantitative Analysis in Biochemistry : Nakaya et al. (1996) in the "Bulletin of the Chemical Society of Japan" explored α,β-Unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine. This research suggests that compounds like 4-(2,5-Dimethylbenzoyl)-2-methylpyridine can be used as fluorescent labeling reagents, highlighting their importance in bioanalytical chemistry (Nakaya et al., 1996).

Future Directions

The future directions for this compound would depend on its properties and potential applications. Pyridine derivatives are a focus of research in various fields, including medicinal chemistry, due to their potential biological activity .

properties

IUPAC Name

(2,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-11(2)14(8-10)15(17)13-6-7-16-12(3)9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAMZZCIWITRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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